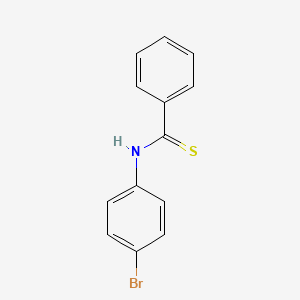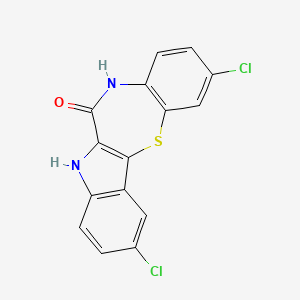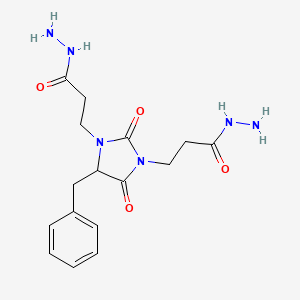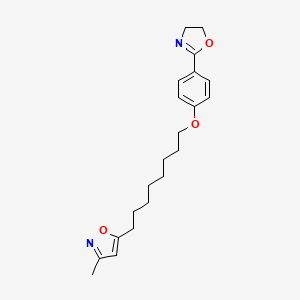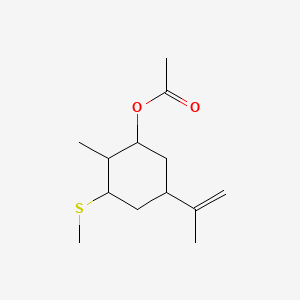
2-Butanol, 4-(1,3a,4,6,7,7a-hexahydro-4,7-methano-5H-inden-5-ylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanol, 4-(1,3a,4,6,7,7a-hexahydro-4,7-methano-5H-inden-5-ylidene)- is an organic compound with the molecular formula C14H20O. This compound is characterized by its unique structure, which includes a butanol moiety attached to a hexahydro-methano-indenylidene group. It is known for its applications in various scientific fields due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 4-(1,3a,4,6,7,7a-hexahydro-4,7-methano-5H-inden-5-ylidene)- typically involves the reaction of 2-butanol with a precursor compound that contains the hexahydro-methano-indenylidene group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation and purification to isolate the final product. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Butanol, 4-(1,3a,4,6,7,7a-hexahydro-4,7-methano-5H-inden-5-ylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
2-Butanol, 4-(1,3a,4,6,7,7a-hexahydro-4,7-methano-5H-inden-5-ylidene)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butanol, 4-(1,3a,4,6,7,7a-hexahydro-4,7-methano-5H-inden-5-ylidene)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, acetate: This compound has a similar hexahydro-methano-indenylidene structure but differs in its functional groups.
Hexahydro-4,7-methano-1H-indenyl acrylate: Another compound with a similar core structure but different functional groups.
Uniqueness
The uniqueness of 2-Butanol, 4-(1,3a,4,6,7,7a-hexahydro-4,7-methano-5H-inden-5-ylidene)- lies in its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This makes it valuable for various applications in research and industry .
Properties
CAS No. |
125542-76-9 |
|---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
(4E)-4-(8-tricyclo[5.2.1.02,6]dec-4-enylidene)butan-2-ol |
InChI |
InChI=1S/C14H20O/c1-9(15)5-6-10-7-11-8-14(10)13-4-2-3-12(11)13/h2,4,6,9,11-15H,3,5,7-8H2,1H3/b10-6+ |
InChI Key |
NCTUENZEJJAZNN-UXBLZVDNSA-N |
Isomeric SMILES |
CC(C/C=C/1\CC2CC1C3C2CC=C3)O |
Canonical SMILES |
CC(CC=C1CC2CC1C3C2CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





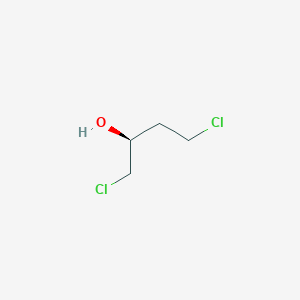
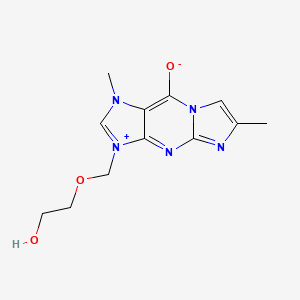
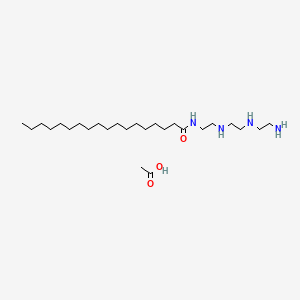
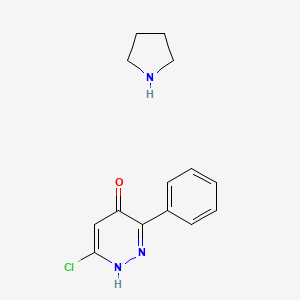
![4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one](/img/structure/B12673751.png)
